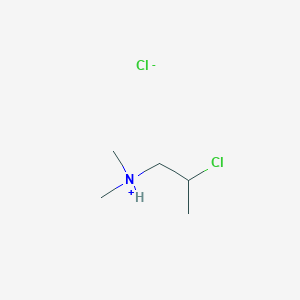
2,3,5-Trimethoxybenzaldehyde
Descripción general
Descripción
2,3,5-Trimethoxybenzaldehyde is a biochemical used in proteomics research . It is used in the preparation of imine derivatives which might exhibit glycosidase inhibitors. It is also used in the preparation of phenylalkylamine analogs with psychoactive properties .
Synthesis Analysis
The synthesis of 2,3,5-Trimethoxybenzaldehyde can be achieved through the Claisen-Schmidt base-catalyzed condensation . Another method involves taking pyrogallic acid as raw material, dimethyl suflfate as alkylating reagent, under NaOH exists, methylates by O-alkylation reaction .Molecular Structure Analysis
The molecular formula of 2,3,5-Trimethoxybenzaldehyde is C10H12O4 . The molecular weight is 196.2 .Physical And Chemical Properties Analysis
2,3,5-Trimethoxybenzaldehyde has a melting point of 63 °C and a predicted boiling point of 326.8±37.0 °C. It has a predicted density of 1.133±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Nitrogen Containing Chalcone
The compound is used in the synthesis of a nitrogen-containing chalcone, which acts as a highly sensitive and selective fluorescent chemosensor for the Fe3+ metal ion in aqueous media . The title compound (PTPO) was synthesized by the reaction of 2-acetyl pyridine with 3,4,5-trimethoxy benzaldehyde .
Fluorescence Properties
Organic compounds containing push and pull groups, including 2,3,5-Trimethoxybenzaldehyde, are generally accountable for fluorescence because of intramolecular charge transfer from pull to pull through the π-bond conjugations . These compounds are utilized in different fields of optoelectronic devices .
Synthesis of Trimethoprim
2,3,5-Trimethoxybenzaldehyde is used in the synthesis of trimethoprim , a medication used to treat bacterial infections.
Synthesis of Psychedelic Phenethylamines
This compound is also used in the synthesis of psychedelic phenethylamines , a class of drugs that have psychoactive effects.
Production of Plastic Additives
2,3,5-Trimethoxybenzaldehyde can be used in the production of plastic additives , enhancing the properties and performance of plastic materials.
Synthesis of 3,5-Dimethoxy-4-Ethylbenzaldehyde
3,4,5-Trimethoxybenzaldehyde dimethyl acetal may be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde , which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .
Mecanismo De Acción
Target of Action
2,3,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of trimethoprim . Trimethoprim is an antibiotic that is widely used in medical practice . It has antibacterial activity and significantly strengthens the bactericidal activity of sulfanilamide preparations .
Mode of Action
It is known to be used in the preparation of imine derivatives, which might exhibit glycosidase inhibitors . Glycosidase inhibitors can interfere with the breakdown of complex sugars in the body, which can have various therapeutic effects.
Biochemical Pathways
Trimethoprim inhibits bacterial dihydrofolate reductase, an enzyme involved in the production of nucleotides and proteins .
Result of Action
As a key intermediate in the synthesis of trimethoprim, it contributes to the antibacterial activity of this antibiotic .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,5-trimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBBFDHPSOJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437757 | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethoxybenzaldehyde | |
CAS RN |
5556-84-3 | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-TRIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J6AG33TAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,3,5-trimethoxybenzaldehyde used in the synthesis of 4,6,7-trimethoxy-5-methylchromen-2-one?
A1: The research paper describes the use of 2,3,5-trimethoxybenzaldehyde as a starting material to synthesize 2′-hydroxy-4′,5′-dimethoxy-6′-methylacetophenone []. This acetophenone derivative serves as a key intermediate in confirming the structure of the naturally isolated coumarin, 4,6,7-trimethoxy-5-methylchromen-2-one. While the specific reaction steps are not detailed in the provided abstract, it suggests a multi-step synthesis utilizing 2,3,5-trimethoxybenzaldehyde as a building block to construct the desired coumarin structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)
![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)





